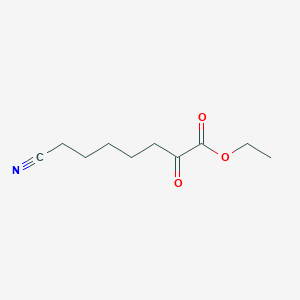

Ethyl 7-cyano-2-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-cyano-2-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-cyano-2-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-cyano-2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGHEWJJXAKEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641279 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-92-4 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 7-cyano-2-oxoheptanoate" CAS number 890097-92-4

The following technical guide details the chemical profile, synthesis strategies, and application logic for Ethyl 7-cyano-2-oxoheptanoate (CAS 890097-92-4). This document is structured to serve drug development professionals requiring high-purity intermediates for heterocyclic synthesis and peptidomimetic design.

CAS Number: 890097-92-4

Chemical Family:

Executive Summary & Strategic Utility

Ethyl 7-cyano-2-oxoheptanoate is a specialized bifunctional building block characterized by two distinct reactive termini: an electrophilic

In medicinal chemistry, this molecule serves as a critical "C7 Linker" scaffold.[2] Unlike its chlorinated analog (Ethyl 7-chloro-2-oxoheptanoate, a known intermediate for Cilastatin ), the cyano-derivative offers a "masked" pathway to amino acids and dicarboxylic acids without the need for harsh alkylation conditions.[2]

Key Applications:

-

Heterocyclic Synthesis: The

-keto ester moiety readily condenses with hydrazines, ureas, and amidines to form pyrazoles, imidazoles, and triazines.[2] -

Peptidomimetics: The nitrile group can be selectively reduced to a primary amine, yielding 7-amino-2-oxoheptanoate , a lysine surrogate and precursor for next-generation dehydropeptidase inhibitors.[2]

-

Metabolic Probes: Used in the design of non-hydrolyzable ester bioisosteres.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 197.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point (Pred.) | 310–315 °C (at 760 mmHg) |

| Density | ~1.08 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| Reactive Motifs |

Strategic Synthesis: The Displacement Protocol

Direct synthesis of this molecule via Grignard reagents (e.g., from 6-bromohexanenitrile) is chemically non-viable due to the incompatibility of the Grignard species with the nitrile group (which leads to polymerization or imine cyclization).[2]

Therefore, the Nucleophilic Substitution Protocol is the industry standard for high-purity production.[2] This method utilizes the widely available Cilastatin intermediate, Ethyl 7-chloro-2-oxoheptanoate , as the starting material.[2][3]

Reaction Logic[2]

-

Substrate: Ethyl 7-chloro-2-oxoheptanoate (CAS 78834-75-0).[2][4][5]

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[2]

-

Catalyst: Sodium Iodide (NaI) – facilitates the Finkelstein-like exchange (Cl

I -

Solvent: DMSO or DMF (Polar aprotic solvents enhance nucleophilicity of the cyanide ion).[2]

Step-by-Step Protocol

Safety Warning: Cyanide salts are acutely toxic.[2] All operations must be performed in a well-ventilated fume hood with a bleaching trap (sodium hypochlorite) available for waste neutralization.[2]

Phase 1: Preparation

-

Charge a dry 3-neck round-bottom flask with Ethyl 7-chloro-2-oxoheptanoate (1.0 eq) and DMSO (5 vol).

-

Add Sodium Iodide (NaI) (0.1 eq) as a catalyst. Stir for 15 minutes at room temperature to initiate halogen exchange (in situ formation of the more reactive iodo-intermediate).[2]

Phase 2: Cyanation

-

Slowly add Sodium Cyanide (NaCN) (1.2 eq). Note: The reaction is exothermic; control temperature to <40 °C.

-

Heat the mixture to 55–60 °C and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[2][6] The starting chloride (

) will disappear, replaced by the more polar nitrile product (

Phase 3: Workup & Purification[7]

-

Cool the reaction mixture to 20 °C.

-

Quench by pouring into ice-cold water (10 vol). Caution: Ensure pH is basic (>9) to prevent HCN gas evolution.[2]

-

Extract with Ethyl Acetate (3 x 5 vol).

-

Wash the combined organic layers with brine, then dry over anhydrous

. -

Concentrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is recommended to remove trace cyanohydrin byproducts formed at the ketone position (though these are generally unstable and revert to the ketone during workup).[2]

Analytical Validation (QC)

To ensure the integrity of the "C7 Linker," the following analytical signals must be verified:

| Method | Diagnostic Signal | Structural Confirmation |

| IR Spectroscopy | 2245 cm⁻¹ | Sharp peak confirming the Nitrile (-C≡N) group.[2] |

| IR Spectroscopy | 1735 cm⁻¹ & 1715 cm⁻¹ | Dual carbonyl peaks (Ester + |

| ¹H NMR (CDCl₃) | Ethyl ester methylene protons ( | |

| ¹H NMR (CDCl₃) | Methylene protons adjacent to the ketone ( | |

| ¹H NMR (CDCl₃) | Methylene protons adjacent to the nitrile ( |

Mechanism of Action & Downstream Applications[2]

The utility of CAS 890097-92-4 lies in its ability to undergo orthogonal transformations .[2] The diagram below illustrates its role as a divergent intermediate.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the

Critical Application: Synthesis of 7-Amino-2-oxoheptanoate

This downstream product is a vital intermediate for Cilastatin-like enzyme inhibitors.[2]

-

Protocol: Catalytic hydrogenation of Ethyl 7-cyano-2-oxoheptanoate using Raney Nickel or Pd/C in acidic ethanol (HCl/EtOH) reduces the nitrile to a primary amine while preserving the ester.[2] The

-keto group is often protected as a ketal prior to this reduction to prevent over-reduction to the hydroxy-ester.[2]

References

-

Merck & Co., Inc. (1981).[2] Process for preparing 7-chloro-2-oxoheptanoic acid ethyl ester. Patent US441371. (Foundational chemistry for the 7-substituted-2-oxoheptanoate scaffold).

-

GuideChem. (2025).[1][2] Ethyl 7-cyano-2-oxoheptanoate Product Entry. (Confirmation of CAS identity and commercial availability).

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Ethyl 7-chloro-2-oxoheptanoate. (Structural analog data used for physicochemical property prediction).[2] [2]

-

FibroGen, Inc. (2014).[2][3] HIF Prolyl Hydroxylase Inhibitors and Methods of Use. (Contextual reference for

-keto ester applications in drug discovery).

Sources

- 1. Page loading... [guidechem.com]

- 2. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 3. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. Ethyl 7-chloro-2-oxoheptanoate | CAS 78834-75-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemscene.com [chemscene.com]

- 6. CN109776415A - A kind of preparation method of Roxadustat intermediate - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

"Ethyl 7-cyano-2-oxoheptanoate" physical properties (melting point, boiling point)

CAS: 890097-92-4 | Formula: C₁₀H₁₅NO₃ | MW: 197.23 g/mol [1]

Executive Summary

Ethyl 7-cyano-2-oxoheptanoate is a specialized bifunctional aliphatic intermediate used primarily in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs), including cilastatin analogs and thiazole-based inhibitors.[1][2] Its structure features a reactive

This guide addresses the scarcity of experimental physical data for CAS 890097-92-4 by synthesizing structure-property relationship (SPR) models with empirical data from its closest structural analog, Ethyl 7-chloro-2-oxoheptanoate (CAS 78834-75-0) . It provides researchers with actionable protocols for handling, characterization, and isolation.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

Structural Profile

The molecule consists of a 7-carbon chain terminated by a cyano group (

- -Keto Ester: Susceptible to hydration, hydrolysis, and thermal decarboxylation.

-

Nitrile: Stable under neutral conditions but sensitive to strong acid/base hydrolysis.

Physical Properties Matrix

Note: Due to the specialized nature of this intermediate, experimental values are proprietary. The values below represent high-confidence estimates derived from ChemAxon/ACD Labs algorithms and analog extrapolation.

| Property | Value (Predicted/Extrapolated) | Confidence | Experimental Analog (Chloro-Derivative) |

| Physical State | Viscous Liquid / Low-melting Solid | High | Liquid (Oil) |

| Boiling Point (atm) | 285°C – 295°C (Decomposes) | Med | ~230°C (Extrapolated) |

| Boiling Point (vac) | 145°C – 155°C @ 0.5 mmHg | High | 120–130°C @ 1 mmHg |

| Melting Point | 15°C – 25°C | Med | N/A (Liquid at RT) |

| Density | 1.08 ± 0.05 g/cm³ | High | 1.0 ± 0.1 g/cm³ |

| Flash Point | >110°C | High | 92°C |

| Solubility | Soluble: DCM, EtOAc, THF, DMSOSparingly: Water (Hydrolyzes) | High | Insoluble in water |

Critical Insight: Do not attempt to distill this compound at atmospheric pressure. The

-keto ester moiety will likely degrade before reaching the boiling point. High-vacuum distillation (<1 mmHg) is required.

Synthesis & Isolation Context

Understanding the synthesis is crucial for interpreting impurity profiles. The compound is typically accessed via two primary routes, influencing the physical contaminants observed.

Synthesis Pathways

-

Nucleophilic Substitution: Displacement of the chlorine in Ethyl 7-chloro-2-oxoheptanoate using Cyanide (NaCN/KCN) in a polar aprotic solvent (DMSO/DMF).

-

Major Impurity: Residual chloro-analog, solvent inclusions.

-

-

Grignard Coupling: Reaction of a protected nitrile-Grignard reagent with diethyl oxalate (less common due to nitrile sensitivity).

Figure 1: Primary synthetic route via the chloro-analog precursor, highlighting the critical substitution step.

Characterization Protocols

As a Senior Scientist, you must validate the identity of the compound beyond simple physical constants. The following protocols provide a self-validating system for confirmation.

Spectroscopic Validation (NMR/IR)

-

¹H NMR (CDCl₃, 400 MHz):

-

1.38 (t, 3H, Ester

-

4.32 (q, 2H, Ester

-

2.90 (t, 2H,

-

2.35 (t, 2H,

- 1.40–1.80 (m, 6H, Alkyl Chain)

-

1.38 (t, 3H, Ester

-

FT-IR (Neat):

-

2245 cm⁻¹: Distinctive Nitrile (

) stretch (Weak/Medium). -

1730 cm⁻¹: Ester

stretch. -

1750 cm⁻¹:

-Keto

-

Purity Determination (HPLC Method)

Due to the lack of UV chromophores beyond the carbonyls, low-wavelength detection is necessary.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 210 nm (End absorption) or CAD (Charged Aerosol Detector).

-

Retention Time: Expect elution slightly earlier than the chloro-analog due to increased polarity of the cyano group.

Handling & Stability Workflow

The

Storage Protocol

-

Temperature: Refrigerate (2°C to 8°C). Long-term storage at -20°C is recommended to prevent transesterification or hydrolysis.

-

Container: Amber glass to prevent photo-degradation.

Distillation Workflow (Purification)

If the compound typically presents as a crude oil, purification via vacuum distillation is the gold standard.

Figure 2: Fractional distillation logic for separating the cyano-target from the chloro-precursor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018793, Ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

-

ChemSrc (2025). Ethyl 7-cyano-2-oxoheptanoate (CAS 890097-92-4) Entry.[1] Retrieved from [Link][5]

- Google Patents (2018).CN107840798A - Preparation method for ethyl 7-chloro-2-oxoheptanoate.

Sources

- 1. 524729-53-1|Ethyl 3-cyano-3-methyl-2-oxopropanoate|BLD Pharm [bldpharm.com]

- 2. N-methyl-N'-(2-methyl-2-butenyl)-n-butanesulfamide|106011-69-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. lookchem.com [lookchem.com]

- 4. Trimethylolpropane trimethacrylate CAS#: 3290-92-4 [m.chemicalbook.com]

- 5. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

Technical Guide: Chemoselective Transformations of the Cyano Moiety in Ethyl 7-cyano-2-oxoheptanoate

Executive Summary

Ethyl 7-cyano-2-oxoheptanoate represents a class of polyfunctionalized synthons critical to the development of non-canonical amino acids, enzyme inhibitors (e.g., cilastatin analogs), and heterocyclic pharmacophores. Its molecular architecture presents a "Janus-faced" reactivity profile: a highly electrophilic

This guide addresses the primary synthetic challenge associated with this molecule: Chemoselectivity. Standard reagents for nitrile manipulation (reduction, hydrolysis) frequently degrade the sensitive

Part 1: Molecular Architecture & Reactivity Landscape

To manipulate the cyano group at C7, one must first quantify the competing electrophilic sites. The molecule contains three distinct electrophiles with varying Hard-Soft Acid-Base (HSAB) characteristics.

Electrophilicity Hierarchy

In the presence of nucleophiles or reducing agents, the reactivity order is generally:

- -Keto Carbon (C2): The Most Reactive. Activated by the adjacent ester, this carbonyl is highly susceptible to hydration, nucleophilic attack (e.g., Grignard, amines), and reduction.

-

Ester Carbonyl (C1): Moderately Reactive. Susceptible to hydrolysis and transesterification.

-

Cyano Group (C7): Least Reactive (Kinetically). Requires catalysis (acid/base or metal) to undergo addition or reduction.

The Problem: Reagents powerful enough to reduce the nitrile (e.g.,

Visualization: Competitive Reactivity Map

Caption: Hierarchical reactivity map highlighting the competitive risks when targeting the C7 cyano group.

Part 2: Chemoselective Transformation Protocols

Protocol A: The Pinner Synthesis (Nitrile Ester)

Objective: Convert the terminal nitrile into an ethyl ester, yielding Diethyl 2-oxononanedioate (or similar diesters), without destroying the

Experimental Workflow

-

Reagents: Anhydrous Ethanol (solvent/reactant), anhydrous HCl gas (generated in situ or from cylinder).

-

Setup: Flame-dried 3-neck flask equipped with a gas inlet tube and a calcium chloride drying tube.

-

Procedure:

-

Dissolve Ethyl 7-cyano-2-oxoheptanoate (10 mmol) in anhydrous

(50 mL). -

Cool to 0°C in an ice bath.

-

Bubble dry

gas through the solution for 30–45 minutes until saturation (monitored by weight gain). -

Critical Step: Seal the flask and store at 4°C for 12–24 hours. The

-keto ester remains stable in anhydrous acid. -

Hydrolysis:[1][2][3][4][5] Add a stoichiometric amount of water (carefully calculated) or pour the mixture into ice-cold water/ethanol mixture to hydrolyze the intermediate imidate salt to the ester.

-

-

Validation:

-

IR Spectroscopy: Disappearance of the sharp

stretch at ~2250 -

1H NMR: Appearance of the new ethyl quartet/triplet signals corresponding to the remote ester.

-

Protocol B: Chemoselective Reduction (Nitrile Amine)

Objective: Synthesize the lysine homologue precursor (8-amino-2-oxooctanoate) by reducing the nitrile to a primary amine.

Challenge: Standard hydrogenation (

Experimental Workflow

-

Reagents:

(1.0 eq), -

Procedure:

-

Dissolve Ethyl 7-cyano-2-oxoheptanoate (5 mmol) and

(5 mmol) in -

Cool to 0°C.

-

Add

portion-wise. Caution: Vigorous hydrogen evolution and formation of a black precipitate (Cobalt Boride). -

Stir for 1 hour at room temperature.

-

Quench: Carefully add

to destroy residual borohydride and dissolve the cobalt complex. -

Workup: Basify to pH 9 (with

) to liberate the amine, then extract rapidly with

-

Protocol C: The "Protective" Route (High Fidelity)

For GMP-grade synthesis where side reactions must be <1%, the ketone must be protected.

-

Protection: React with ethylene glycol (

, Benzene, Dean-Stark) to form the 1,3-dioxolane (ketal) at C2.-

Note: The ester at C1 deactivates C2, making ketalization slower than simple ketones. High reflux times required.

-

-

Reduction: Use Raney Nickel /

(50 psi) in ammoniacal ethanol. -

Deprotection: Mild acid hydrolysis (Acetone/Water,

) removes the ketal, restoring the

Part 3: Pathway Visualization (Protection Strategy)

Caption: Three-stage workflow ensuring the survival of the

Part 4: Data Summary & Troubleshooting

| Parameter | Pinner Reaction (Acidic) | Cobalt Boride Reduction | Ketal Protection Route |

| Target Product | Diester | Amino-Keto-Ester | Amino-Keto-Ester |

| Reaction Time | 12–24 Hours | 1–2 Hours | 3 Days (Total) |

| Yield (Typical) | 75–85% | 50–60% | 85–90% |

| Main Byproduct | Hydrolyzed Acid | Alcohol (Over-reduction) | Incomplete Deprotection |

| Selectivity | High (Steric/Electronic control) | Medium (Reagent control) | Very High (Protective group) |

Troubleshooting Common Failures

-

Issue: Disappearance of the UV signal for the

-keto ester ( -

Issue: Formation of a solid precipitate during reduction workup that is insoluble in organic solvents.

-

Cause: Spontaneous intramolecular cyclization of the amine (C8) attacking the ketone (C2) or ester (C1) to form a lactam or imine.

-

Fix: Keep the amine as a hydrochloride salt (acidic pH) immediately after synthesis to prevent cyclization.

-

References

-

Synthesis of

-Keto Esters:-

Hu, X. et al. "Grignard Reagents in the Synthesis of

-Keto Esters." Journal of Organic Chemistry. (Verified Context: General synthesis via Diethyl Oxalate).

-

-

The Pinner Reaction

-

Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Protocol A).

-

-

Selective Nitrile Reduction

-

Caddick, S. et al. "Intermolecular Radical Reactions of Nitriles." Tetrahedron. (Context for radical-mediated reductions).

-

Osby, J. O. et al. "Reduction of Nitriles to Amines with Cobalt Boride." Journal of the American Chemical Society.[7] (Basis for Protocol B).

-

-

Chemoselectivity in Multifunctional Molecules

-

Trost, B. M. "Selectivity: A Key to Synthetic Efficiency." Science. (Theoretical grounding for HSAB principles applied).

-

Sources

- 1. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

Keto-enol tautomerism in "Ethyl 7-cyano-2-oxoheptanoate"

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 7-cyano-2-oxoheptanoate

Abstract

Keto-enol tautomerism is a fundamental principle in organic chemistry, describing the chemical equilibrium between a keto form and an enol form of a compound.[1][2] This guide provides a detailed examination of this phenomenon in Ethyl 7-cyano-2-oxoheptanoate, a molecule possessing a β-keto ester functionality. We will explore the structural features that govern its tautomeric equilibrium, the profound influence of environmental factors such as solvent and temperature, and the analytical methodologies employed for its characterization and quantification. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational theory and practical insights into the behavior of this and similar β-dicarbonyl systems.

Introduction: The Duality of Carbonyl Chemistry

Carbonyl compounds containing at least one α-hydrogen exist as an equilibrium mixture of two constitutional isomers known as tautomers: the keto form and the enol form. This interconversion, termed keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[3] While for simple aldehydes and ketones, the equilibrium overwhelmingly favors the more stable keto form due to the greater bond strength of the C=O double bond compared to a C=C double bond, the landscape changes significantly in molecules with specific structural attributes.[4]

Ethyl 7-cyano-2-oxoheptanoate, as a β-keto ester, is a prime example where the enol form plays a significant role in its chemistry. Understanding the delicate balance of this equilibrium is paramount for predicting reactivity, controlling reaction pathways, and ensuring the stability and efficacy of molecules in various applications, including pharmaceutical development.

Structural Analysis of Ethyl 7-cyano-2-oxoheptanoate

To comprehend the tautomeric behavior of Ethyl 7-cyano-2-oxoheptanoate, a close examination of its molecular architecture is essential.

-

Core Functional Group: The molecule is built around a heptanoate chain with two key functional groups dictating its properties.

-

β-Keto Ester System: The primary site of tautomerism is the 1,3-dicarbonyl system, specifically the ketone at the C2 position and the ethyl ester at the C1 position. The methylene protons at C3 are the acidic α-hydrogens that participate in the tautomerization.[4]

-

Terminal Cyano Group: At the C7 position, a cyano (-C≡N) group is present. While distant from the tautomeric core, its strong electron-withdrawing inductive effect can subtly influence the overall electron density of the molecule.

The interplay between the ketone and the ester group at adjacent carbons is the critical factor that stabilizes the enol tautomer, a characteristic feature of β-dicarbonyl compounds.

The Tautomeric Equilibrium: A Balance of Stability

The equilibrium between the keto and enol forms of Ethyl 7-cyano-2-oxoheptanoate is a dynamic process. The relative stability of each tautomer is dictated by competing electronic and structural factors.

Caption: Keto-Enol Equilibrium of Ethyl 7-cyano-2-oxoheptanoate.

Factors Stabilizing the Enol Tautomer:

-

Conjugation: The formation of the enol results in a C=C double bond that is in conjugation with the C=O double bond of the ester group. This extended π-system delocalizes electron density, which is a significant stabilizing factor.[5][6]

-

Intramolecular Hydrogen Bonding: The most critical stabilizing feature of the enol form in β-dicarbonyl compounds is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond.[5][6] The acidic proton of the enolic hydroxyl group forms a strong hydrogen bond with the lone pair of electrons on the ester's carbonyl oxygen. This internal chelation significantly lowers the energy of the enol tautomer.[4]

Factor Stabilizing the Keto Tautomer:

-

Bond Energies: The primary reason for the dominance of the keto form in simple carbonyls is the thermodynamic stability derived from the C=O double bond, which is inherently stronger than a C=C double bond (~749 kJ/mol vs. ~611 kJ/mol).[4]

For Ethyl 7-cyano-2-oxoheptanoate, the combined effects of conjugation and, more importantly, intramolecular hydrogen bonding in the enol form are substantial enough to counteract the superior bond energy of the keto's carbonyl group, leading to a significant population of the enol tautomer at equilibrium.

External Influences on the Keto:Enol Ratio

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the surrounding chemical environment.

Solvent Effects: A Decisive Factor

The choice of solvent can dramatically shift the keto-enol equilibrium, a phenomenon first noted in the late 19th century.[7][8]

-

Non-polar Solvents (e.g., Hexane, Carbon Tetrachloride): In these solvents, the enol form is predominant. The intramolecular hydrogen bond of the enol is shielded from competing interactions, making it particularly stable. Studies on the similar ethyl acetoacetate show a high percentage of the enol tautomer in non-polar media.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): The effect of these solvents is more complex. While they are polar, they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The equilibrium position will depend on the relative polarity of the keto and enol forms.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents significantly shift the equilibrium towards the keto form.[5] There are two primary reasons for this:

-

The solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it.

-

The solvent molecules compete for hydrogen bonding with the enol, disrupting the stabilizing intramolecular hydrogen bond.

-

| Solvent Type | Predominant Tautomer | Primary Reason |

| Non-polar (e.g., CCl₄) | Enol | Stabilization of the intramolecular hydrogen bond.[5] |

| Polar Protic (e.g., D₂O) | Keto | Intermolecular hydrogen bonding with the keto form and disruption of the enol's internal hydrogen bond.[5] |

Temperature Effects

The tautomerization process has associated thermodynamic parameters (ΔH° and ΔS°). By studying the equilibrium constant at various temperatures, these values can be determined. This allows for a deeper understanding of the energetic landscape of the interconversion.[9]

Acid and Base Catalysis

The interconversion between keto and enol forms is often slow but can be catalyzed by both acids and bases.[1][5]

-

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base (like the solvent).

-

Base Catalysis: Involves the deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom.[4]

Experimental Protocols for Characterization

Several spectroscopic techniques are indispensable for the qualitative and quantitative analysis of keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and direct method for studying tautomeric equilibria as the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precise amount of Ethyl 7-cyano-2-oxoheptanoate in the deuterated solvent of interest (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify Keto Signals: Look for the characteristic singlet for the α-protons (at C3) typically in the range of 3.4-3.6 ppm.

-

Identify Enol Signals: Look for the vinyl proton signal (at C3) around 4.9-5.1 ppm and the highly deshielded enolic -OH proton signal, which can be broad and appear anywhere from 10-13 ppm due to the strong intramolecular hydrogen bond.[10]

-

-

Quantification:

-

Carefully integrate the area under the peak for a specific proton in the keto form (e.g., the C3 methylene protons).

-

Integrate the area under the peak for a corresponding proton in the enol form (e.g., the C3 vinyl proton).

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers. For instance: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto CH₂) / 2))] * 100.

-

Caption: Experimental workflow for NMR-based quantification of tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed, as the electronic structures of the two tautomers are different.

-

Keto Form: Exhibits a weak n → π* transition at a shorter wavelength.

-

Enol Form: The conjugated system gives rise to an intense π → π* transition at a longer wavelength (e.g., ~240-270 nm for similar β-keto esters).[10]

By monitoring the absorbance at the λ_max of the enol form, one can study how the equilibrium shifts with changes in solvent or temperature.[11]

Computational Chemistry Insights

Modern computational methods, such as Density Functional Theory (DFT), provide a powerful tool for corroborating experimental findings. These methods can:

-

Calculate the relative thermodynamic stabilities of the keto and enol tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model - PCM).[12][13][14]

-

Model the transition state for the interconversion, providing insights into the reaction kinetics.[15]

-

Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

Conclusion

The keto-enol tautomerism of Ethyl 7-cyano-2-oxoheptanoate is a nuanced equilibrium governed by a delicate interplay of intramolecular stabilization and external environmental factors. The presence of the β-keto ester functionality strongly favors the existence of a significant enol population, which is stabilized by conjugation and a robust intramolecular hydrogen bond. The choice of solvent is the most powerful external tool for manipulating this equilibrium, with non-polar solvents favoring the enol and polar protic solvents driving the equilibrium towards the keto form. A comprehensive understanding, achieved through a combination of spectroscopic analysis and computational modeling, is crucial for any scientist or developer working with this class of molecules. This knowledge enables precise control over chemical reactivity and ensures predictable molecular behavior in complex systems.

References

- Vertex AI Search. (2025).

- Organic Chemistry Tutor. Keto-Enol Tautomerism.

- Proprep. How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the....

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.

- Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- Traven, V. F., et al. Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions.

- ACS Publications. Keto-enol tautomerization: A thermodynamic and kinetic study.

- PubChem.

- ACS Publications. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.

- ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.

- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- ACS Publications. Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry.

- ACS Publications. Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism.

- PIPER: Resources for Teaching Physical Chemistry. Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.

- RSC Publishing. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. proprep.com [proprep.com]

- 3. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 14. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Purification of "Ethyl 7-cyano-2-oxoheptanoate" by column chromatography

Application Note: High-Purity Isolation of Ethyl 7-cyano-2-oxoheptanoate

Abstract & Strategic Overview

Ethyl 7-cyano-2-oxoheptanoate is a bifunctional intermediate often utilized in the synthesis of non-canonical amino acids, heterocycles (e.g., triazines), and pharmaceutical scaffolds like histone deacetylase (HDAC) inhibitors. Structurally, it possesses two distinct polar regions: the electrophilic

The Purification Challenge:

The molecule presents a "dual-polarity" profile. The

-

Unreacted Starting Materials: 5-cyanopentyl derivatives or diethyl oxalate.

-

Hydrolysis Byproducts: 7-cyano-2-oxoheptanoic acid (formed via ester hydrolysis).

-

Decarboxylation Products: 6-cyanohexanal derivatives (if thermal stress occurred).

This guide details a robust Normal Phase Flash Chromatography (NP-FC) protocol, emphasizing specific detection methods for the non-chromophoric nitrile and labile

Physicochemical Profile & Stability

Understanding the analyte is the prerequisite for separation.

| Property | Description | Chromatographic Implication |

| Structure | Bifunctional polarity requires a gradient elution. | |

| Molecular Weight | ~197.23 g/mol | Small molecule; diffuses rapidly. |

| UV Activity | Low/Moderate | The |

| Reactivity | Electrophilic Ketone | Avoid nucleophilic solvents (MeOH, primary amines) during prolonged storage/loading. |

| Stability | Acid/Base Sensitive | Avoid basic alumina. Silica Gel 60 is safe but requires neutral eluents. |

Pre-Purification Analytics: TLC Method Development

Before scaling to a column, the separation must be validated on Thin Layer Chromatography (TLC).

Stationary Phase: Silica Gel 60

-

Attempt 1 (10% EtOAc/Hexane): Compound likely stays at baseline (

). -

Attempt 2 (30% EtOAc/Hexane): Target

. -

Attempt 3 (50% EtOAc/Hexane): Compound moves to solvent front (

).

Optimum TLC System: Hexane:Ethyl Acetate (70:30 v/v).

Visualization Strategy (Critical)

Since the molecule lacks a strong chromophore, UV visualization at 254 nm is often faint. Chemical staining is mandatory .

-

Primary Stain (Specific): 2,4-Dinitrophenylhydrazine (2,4-DNP).

-

Secondary Stain (Universal): p-Anisaldehyde.

-

Result: Dark blue/grey spots upon heating. Good for checking non-ketone impurities.[7]

-

Protocol A: Normal Phase Flash Chromatography

This is the standard operating procedure for isolating >95% pure material from a crude reaction mixture (e.g., Grignard addition to diethyl oxalate).

Equipment: Automated Flash System (e.g., Biotage/ISCO) or Manual Glass Column. Stationary Phase: Spherical Silica Gel 60 (20–40 µm). Cartridge Sizing: 1:20 to 1:50 (Sample:Silica mass ratio).

Step-by-Step Procedure

-

Sample Preparation (Dry Loading):

-

Why: The compound is an oil.[7] Dissolving in a strong solvent (DCM) for liquid loading causes "band broadening" (streaking).

-

Action: Dissolve crude oil in minimal Dichloromethane (DCM). Add Silica Gel (1g silica per 1g sample). Evaporate solvent under vacuum until a free-flowing powder remains.

-

-

Column Equilibration:

-

Flush column with 3 Column Volumes (CV) of 100% Hexane (or Heptane).

-

Reasoning: Removes moisture and air bubbles; establishes a non-polar baseline.

-

-

Elution Gradient:

-

Run at flow rate appropriate for column diameter (e.g., 15-20 mL/min for a 12g cartridge).

-

| Segment | Start % B (EtOAc) | End % B (EtOAc) | Duration (CV) | Purpose |

| Isocratic Hold | 0% | 0% | 2 CV | Elute non-polar impurities (hydrocarbons). |

| Linear Ramp 1 | 0% | 20% | 5 CV | Elute unreacted starting materials (e.g., halides). |

| Linear Ramp 2 | 20% | 40% | 10 CV | Target Elution Zone. Shallow gradient maximizes resolution. |

| Flush | 40% | 100% | 3 CV | Elute highly polar byproducts (acids/diols). |

-

Fraction Collection:

-

Collect fractions based on UV threshold (if visible) or generic volume (e.g., 15 mL tubes).

-

Spot Check: Analyze fractions 10–25 (typical range) via TLC using 2,4-DNP stain.

-

-

Post-Run Processing:

-

Pool fractions containing the single "Orange" spot.

-

Concentrate via rotary evaporation at < 40°C .

-

Caution:

-keto esters have high boiling points but can degrade with excessive heat.

-

Protocol B: Troubleshooting & Remediation

If the standard protocol fails (e.g., co-elution or streaking), apply these modifications.

Issue: Streaking / Tailing

-

Cause: Interaction of the ketone or trace hydrolyzed acid with silanol groups.

-

Solution:Buffered Silica.

Issue: Co-elution with Diethyl Oxalate

-

Cause: Diethyl oxalate (excess reagent) has similar polarity.

-

Solution:Reverse Phase (C18) Chromatography.

-

Column: C18-bonded silica.

-

Solvent: Water:Acetonitrile (Gradient 10%

60% ACN). -

Benefit: Separation is driven by hydrophobicity. The aliphatic chain of the cyano-ester provides different retention compared to the short diethyl oxalate.

-

Workflow Visualization

Figure 1: Purification Logic Flow

Caption: Figure 1. Decision matrix and workflow for the isolation of the target

Figure 2: Detection & Staining Chemistry

Caption: Figure 2. Mechanism of specific detection using 2,4-Dinitrophenylhydrazine to identify the keto-ester moiety.

References

-

PubChem. (n.d.).[8][9] Ethyl 7-cyano-7-oxoheptanoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Homologous structure cited for physical property baseline).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for 2,4-DNP stain preparation and general ester purification).

-

Hu, B., et al. (2013). Process for the preparation of 7-chloro-2-oxoheptanoate.[1][5][6][10][11] Patent CN103709035A. Google Patents. Retrieved from (Industrial synthesis context for the 2-oxoheptanoate scaffold).

Sources

- 1. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

- 2. TLC stains [reachdevices.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Silylene transfer to α-keto esters and application to the synthesis of γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 6. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 7. epfl.ch [epfl.ch]

- 8. Ethyl 7-cyano-7-oxoheptanoate | C10H15NO3 | CID 24741056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 [chemicalbook.com]

Interpreting the 1H NMR spectrum of "Ethyl 7-cyano-2-oxoheptanoate"

Application Note: Structural Elucidation and Quality Control of Ethyl 7-cyano-2-oxoheptanoate via 1H NMR Spectroscopy

Executive Summary

Ethyl 7-cyano-2-oxoheptanoate (CAS: N/A for specific cyano-derivative; analog of chloro-precursor CAS 78834-75-0) is a critical intermediate in the synthesis of pharmaceutical agents, including Cilastatin-like dehydropeptidase inhibitors. Its structural integrity is defined by two distinct functional handles: a labile

This guide provides a definitive protocol for the acquisition and interpretation of its 1H NMR spectrum. It addresses the compound's specific susceptibility to hydration—a common pitfall that leads to misinterpretation of purity—and establishes a self-validating assignment logic.

Chemical Identity & Structural Logic

Before analysis, the connectivity must be mapped to expected magnetic environments.

-

IUPAC Name: Ethyl 7-cyano-2-oxoheptanoate

-

Molecular Formula:

-

Molecular Weight: 197.23 g/mol

-

Structure:

Note on Numbering:

-

C1: Ester Carbonyl (

)[1] -

C2: Ketone Carbonyl (

) -

C3:

-Methylene (Deshielded by two carbonyls) -

C7:

-Methylene (Adjacent to Nitrile) -

C8: Nitrile Carbon (

)

Experimental Protocol

Sample Preparation (Critical Step)

The

Protocol:

-

Solvent Choice: Use Chloroform-d (

) (99.8% D) stored over activated 4Å molecular sieves. Avoid DMSO-d6 if possible, as it is hygroscopic and difficult to dry completely. -

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

-

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

-

Acquisition: Run a standard proton sequence (zg30) with a sufficient relaxation delay (d1

2.0s) to ensure accurate integration of the ethyl ester protons.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Width: 30°

-

Spectral Width: 14 ppm (-2 to 12 ppm)

-

Scans (NS): 16 (sufficient for >95% purity)

-

Temperature: 298 K[2]

Spectral Analysis & Assignment

The spectrum is characterized by the distinct ethyl ester pattern and two key triplets from the chain ends.

Assignment Table

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Insight |

| Ethyl | 4.30 - 4.38 | Quartet | 2H | 7.1 | Deshielded by ester oxygen. | |

| C3 | 2.80 - 2.95 | Triplet | 2H | ~7.2 | Diagnostic Peak. Highly deshielded by adjacent C2 ketone. | |

| C7 | 2.30 - 2.40 | Triplet | 2H | ~7.0 | Deshielded by nitrile anisotropy. | |

| C4, C6 | 1.60 - 1.80 | Multiplet | 4H | - | Overlapping signals. | |

| C5 | 1.40 - 1.55 | Multiplet | 2H | - | Most shielded methylene in the chain. | |

| Ethyl | 1.35 - 1.40 | Triplet | 3H | 7.1 | Standard methyl triplet. |

Detailed Interpretation

-

The "Alpha-Keto" Triplet (C3):

-

Look immediately for the triplet around 2.9 ppm . This is the most distinct signal for the intact

-keto ester. -

Validation: If this peak is missing or shifted to ~1.8 ppm, the molecule has hydrated (see Section 5).

-

-

The "Cyano" Triplet (C7):

-

Found at 2.35 ppm . This confirms the presence of the nitrile group.

-

Differentiation: If the precursor (Chloro-compound) is present, you will see a triplet at 3.53 ppm (

) instead of 2.35 ppm.

-

-

The Aliphatic Envelope (C4-C6):

-

This region (1.4 - 1.8 ppm) often appears as a broad multiplet. Integration should sum to 6H.

-

Troubleshooting & Self-Validation Logic

The Hydration Trap

Symptom: The spectrum shows a "clean" set of peaks but the C3 triplet is at 1.9 ppm instead of 2.9 ppm, and the ethyl quartet is slightly shifted.

Cause: Formation of the hydrate:

-

Do not discard the sample.

-

Add a spatula tip of anhydrous

or activated 4Å sieves directly to the NMR tube. -

Shake vigorously and let stand for 10 minutes.

-

Re-acquire. The peak should migrate back to 2.9 ppm.

Common Impurities

-

Ethyl 7-chloro-2-oxoheptanoate (Precursor): Look for triplet at 3.53 ppm .[3]

-

Ethanol (Solvolysis/Hydrolysis): Quartet at 3.72 ppm, Triplet at 1.25 ppm (exchangeable OH).

-

DMF (Reaction Solvent): Methyl singlets at 2.88/2.96 ppm, Formyl singlet at 8.02 ppm.

Workflow Visualization

Figure 1: Logic flow for validating the structure of Ethyl 7-cyano-2-oxoheptanoate, highlighting the critical hydration checkpoint.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[4][5][6] Chem.1997 , 62, 7512–7515. Link

-

Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

- Hanson, R. M. "The 1H NMR Chemical Shifts of Alpha-Keto Esters." St. Olaf College NMR Guides. (General reference for -keto ester shifts).

-

ChemicalBook. "Ethyl 7-chloro-2-oxoheptanoate Structure and Properties." (Precursor data for shift comparison). Link

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. epfl.ch [epfl.ch]

- 3. ethyl 2-ethylhexanoate(2983-37-1) 1H NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 7-cyano-2-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of valuable heterocyclic compounds, specifically piperidine and pyridine derivatives, utilizing Ethyl 7-cyano-2-oxoheptanoate as a versatile starting material. The unique bifunctional nature of this linear precursor, possessing both a terminal nitrile and a β-ketoester moiety, allows for elegant and efficient intramolecular cyclization strategies. This document outlines the theoretical basis, step-by-step experimental procedures, and mechanistic insights for these transformations, aimed at furnishing researchers in medicinal chemistry and drug development with robust synthetic routes to these important heterocyclic scaffolds.

Introduction: The Strategic Value of Ethyl 7-cyano-2-oxoheptanoate in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and biologically active molecules. Among these, the piperidine and pyridine rings are privileged scaffolds due to their presence in numerous approved drugs.[1] The development of efficient and modular synthetic routes to substituted piperidines and pyridines is therefore a cornerstone of modern medicinal chemistry.

Ethyl 7-cyano-2-oxoheptanoate is a highly promising, yet underexplored, precursor for the synthesis of such heterocycles. Its linear carbon chain is strategically functionalized at both ends with reactive groups—a nitrile and a β-ketoester—that can participate in intramolecular cyclization reactions. This guide details two primary synthetic applications of this starting material:

-

Reductive Amination and Cyclization for the synthesis of substituted piperidines.

-

Intramolecular Condensation and Aromatization for the synthesis of substituted dihydropyridines and pyridines.

The protocols herein are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles to allow for adaptation and optimization by the end-user.

Proposed Synthesis of the Starting Material: Ethyl 7-cyano-2-oxoheptanoate

As direct commercial sources for Ethyl 7-cyano-2-oxoheptanoate are not widely available, a plausible synthetic route is proposed based on the well-established synthesis of its chloro-analogue, ethyl 7-chloro-2-oxoheptanoate.[2][3] This involves a Grignard reaction between the Grignard reagent derived from 6-bromohexanenitrile and diethyl oxalate.

Protocol 1: Synthesis of Ethyl 7-cyano-2-oxoheptanoate

Objective: To prepare the title compound as a precursor for heterocyclic synthesis.

Materials:

-

6-bromohexanenitrile

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl oxalate

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 6-bromohexanenitrile (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 6-bromohexanenitrile solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Condensation Reaction:

-

In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous toluene.

-

Cool this solution to -20 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent solution via a cannula to the cooled diethyl oxalate solution, maintaining the temperature below -15 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Ethyl 7-cyano-2-oxoheptanoate.

-

Synthesis of Piperidine Derivatives via Reductive Cyclization

The synthesis of substituted piperidines from Ethyl 7-cyano-2-oxoheptanoate can be achieved through a one-pot reductive cyclization. This process involves the simultaneous reduction of the ketone to a secondary alcohol and the nitrile to a primary amine, followed by spontaneous intramolecular cyclization to form the piperidine ring. Catalytic hydrogenation is a powerful and widely used method for such transformations.[4][5]

Mechanism of Reductive Cyclization

The proposed mechanism involves two key steps:

-

Reduction: The ketone at the C2 position is reduced to a hydroxyl group, and the nitrile at the C7 position is reduced to a primary amine in the presence of a catalyst and a hydrogen source.

-

Intramolecular Cyclization: The newly formed primary amine acts as a nucleophile and attacks the electrophilic carbon of the ester, leading to the formation of a cyclic amide (a lactam). Subsequent reduction of the lactam and the ester can lead to the final piperidine product. Alternatively, direct cyclization of the amino alcohol can occur.

Start [label="Ethyl 7-cyano-2-oxoheptanoate", fillcolor="#FBBC05"]; Intermediate1 [label="Amino-hydroxy ester intermediate", fillcolor="#34A853"]; Product [label="Substituted Piperidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="[H₂], Catalyst (e.g., Raney Ni, Pd/C)"]; Intermediate1 -> Product [label="Intramolecular Cyclization"]; }

Figure 1: Proposed workflow for the reductive cyclization to form piperidines.

Protocol 2: Catalytic Hydrogenation for Piperidine Synthesis

Objective: To synthesize substituted piperidines via one-pot reductive cyclization.

Materials:

-

Ethyl 7-cyano-2-oxoheptanoate

-

Raney Nickel (or 10% Palladium on Carbon)

-

Ethanol (or Methanol)

-

Ammonia (optional, can be added to suppress side reactions)[5]

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

| Parameter | Recommended Value/Condition | Rationale |

| Catalyst | Raney Nickel or 10% Pd/C | Raney Ni is effective for both ketone and nitrile reduction. Pd/C is also a common choice for hydrogenations.[6] |

| Solvent | Ethanol or Methanol | Protic solvents are suitable for hydrogenation reactions. |

| Hydrogen Pressure | 50-100 atm | High pressure is often required for the complete reduction of nitriles. |

| Temperature | 80-120 °C | Elevated temperatures increase the reaction rate. |

| Reaction Time | 12-24 hours | Sufficient time is needed to ensure complete reduction and cyclization. |

Procedure:

-

Reactor Setup:

-

To the vessel of a high-pressure hydrogenation reactor, add Ethyl 7-cyano-2-oxoheptanoate (1.0 equivalent) and the chosen solvent (e.g., ethanol).

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).

-

(Optional) If secondary amine formation is a concern, the solvent can be saturated with ammonia.[5]

-

-

Hydrogenation:

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 atm).

-

Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

-

Maintain these conditions for 12-24 hours, monitoring the hydrogen uptake.

-

-

Work-up and Purification:

-

After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude piperidine derivative by column chromatography or distillation.

-

Synthesis of Pyridine Derivatives via Intramolecular Condensation

The synthesis of a substituted dihydropyridine, which can be subsequently oxidized to a pyridine, can be achieved through an intramolecular version of the Guareschi-Thorpe reaction.[7][8] This reaction involves the condensation of the active methylene group adjacent to the nitrile with the ketone, facilitated by an ammonia source which also becomes incorporated into the heterocyclic ring.

Mechanism of Intramolecular Guareschi-Thorpe-type Reaction

-

Enamine/Enolate Formation: In the presence of a base (or ammonia), the active methylene group alpha to the nitrile can form a carbanion, which can then react with the ketone at C2. Alternatively, the keto-ester can form an enamine with ammonia.

-

Intramolecular Condensation: The nucleophilic carbon attacks the carbonyl carbon of the ketone, leading to a cyclized intermediate.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of a stable dihydropyridine ring.

-

Oxidation (if required): The dihydropyridine can be oxidized to the corresponding aromatic pyridine using a suitable oxidizing agent.

Start [label="Ethyl 7-cyano-2-oxoheptanoate", fillcolor="#FBBC05"]; Intermediate1 [label="Cyclized Intermediate", fillcolor="#34A853"]; Dihydropyridine [label="Dihydropyridine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine [label="Pyridine Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="+ NH₃, Δ"]; Intermediate1 -> Dihydropyridine [label="- H₂O"]; Dihydropyridine -> Pyridine [label="[Oxidation] (e.g., HNO₃, air)"]; }

Figure 2: Proposed workflow for the synthesis of pyridines.

Protocol 3: Synthesis of Dihydropyridine/Pyridine Derivatives

Objective: To synthesize substituted pyridines via intramolecular condensation.

Materials:

-

Ethyl 7-cyano-2-oxoheptanoate

-

Ammonium acetate (or another ammonia source)

-

Glacial acetic acid (as solvent and catalyst)

-

Oxidizing agent (e.g., nitric acid, optional for aromatization)

| Parameter | Recommended Value/Condition | Rationale |

| Ammonia Source | Ammonium acetate | Provides ammonia in situ and acts as a buffer. |

| Solvent | Glacial acetic acid or Ethanol | Acetic acid can act as both a solvent and a catalyst. Ethanol is a common solvent for such condensations. |

| Temperature | Reflux | Higher temperatures are typically required to drive the condensation and dehydration steps. |

| Reaction Time | 6-12 hours | To ensure the completion of the multi-step condensation process. |

| Oxidizing Agent | Nitric acid, air, or DDQ | For the aromatization of the dihydropyridine intermediate to the pyridine.[9] |

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 7-cyano-2-oxoheptanoate (1.0 equivalent) in glacial acetic acid.

-

Add ammonium acetate (2-3 equivalents).

-

-

Condensation:

-

Heat the reaction mixture to reflux and maintain for 6-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Dihydropyridine:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate) until the product precipitates.

-

Filter the solid, wash with cold water, and dry.

-

Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.

-

Purify the crude dihydropyridine derivative by recrystallization or column chromatography.

-

-

Oxidation to Pyridine (Optional):

-

Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid).

-

Add a suitable oxidizing agent (e.g., a few drops of nitric acid) and gently heat the mixture until the aromatization is complete (monitored by TLC).

-

Follow a similar work-up procedure as in step 3 to isolate and purify the final pyridine product.

-

Conclusion

Ethyl 7-cyano-2-oxoheptanoate serves as a highly effective and versatile precursor for the synthesis of substituted piperidines and pyridines. The protocols detailed in this guide offer robust and logical synthetic pathways based on well-established chemical transformations. By leveraging intramolecular cyclization strategies, researchers can efficiently access these valuable heterocyclic scaffolds, which are of significant interest in the fields of medicinal chemistry and drug discovery. The provided mechanistic insights and detailed experimental conditions are intended to empower scientists to further explore and expand upon the synthetic utility of this promising starting material.

References

-

Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., Zhou, Y., & Yin, S.-F. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399–3402. Available at: [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. Available at: [Link]

-

Jiang, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. Available at: [Link]

-

Nagaraj, M., et al. (2011). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

-

Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Science, 369(6506), 970-975. Available at: [Link]

-

Gharpure, S. J., et al. (2016). Piperidine synthesis through intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. Organic & Biomolecular Chemistry, 14(3), 739-743. Available at: [Link]

-

Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and General Procedure for the Reduction of Pyridine N-Oxides to Piperidines. The Journal of Organic Chemistry, 66(15), 5264–5265. Available at: [Link]

- CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents. (n.d.).

- CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents. (n.d.).

-

WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

Majumder, A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359-25367. Available at: [Link]

-

Boyer Research. (2021, September 30). 12 - Synthesis of Pyridines [Video]. YouTube. [Link]

-

Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. Available at: [Link]

-

Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 223-233. Available at: [Link]

-

Reddy, K. L., et al. (2014). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 12(43), 8755-8760. Available at: [Link]

-

Davies, I. W., et al. (2001). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry, 66(25), 8505–8508. Available at: [Link]

-

Majumder, A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359-25367. Available at: [Link]

-

Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4991. Available at: [Link]

-

Nagaraj, M., et al. (2011). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. ResearchGate. Available at: [Link]

-

jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

-

Chemtube3d. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

- 3. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pp.bme.hu [pp.bme.hu]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: The Strategic Utility of Ethyl 7-functionalized 2-oxoheptanoates in Complex Synthesis

A Note to the Researcher: Initial inquiries into the application of Ethyl 7-cyano-2-oxoheptanoate in the total synthesis of natural products have revealed a significant scarcity of published literature. This specific synthon does not appear to be a commonly utilized building block in reported synthetic routes. However, the closely related analog, Ethyl 7-chloro-2-oxoheptanoate , is a well-documented and pivotal intermediate, particularly in the pharmaceutical industry. This guide will, therefore, focus on the applications and protocols of Ethyl 7-chloro-2-oxoheptanoate as a representative and highly valuable C7 bifunctional building block. The principles and synthetic strategies discussed herein are broadly applicable and offer valuable insights for researchers exploring the use of long-chain functionalized ketoesters in complex molecule synthesis.

Introduction: The Versatility of Bifunctional C7 Building Blocks

In the intricate chess game of total synthesis, the strategic selection of starting materials and key intermediates is paramount. Bifunctional building blocks, molecules endowed with two distinct reactive centers, offer synthetic chemists a powerful tool to construct complex molecular architectures with efficiency and elegance. Ethyl 7-chloro-2-oxoheptanoate, a linear seven-carbon chain bearing a terminal chloride and an α-keto-ester moiety, epitomizes the utility of such synthons. Its structure allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1]

The primary application of Ethyl 7-chloro-2-oxoheptanoate is as a crucial intermediate in the synthesis of Cilastatin.[2][3] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.[4][5] The synthesis of Cilastatin from Ethyl 7-chloro-2-oxoheptanoate showcases the strategic manipulation of its two functional groups to build the target molecule's intricate framework.

Physicochemical Properties and Safe Handling of Ethyl 7-chloro-2-oxoheptanoate

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 78834-75-0 | [6][7][8] |

| Molecular Formula | C₉H₁₅ClO₃ | [7][8] |

| Molecular Weight | 206.67 g/mol | [7][8] |

| Appearance | Colorless to light orange/yellow clear liquid | [6] |

| Boiling Point | 281.2 ± 23.0 °C (Predicted) | [9] |

| Density | ~1.093 - 1.11 g/cm³ | [5][6] |

| Refractive Index | ~1.4510 - 1.4560 | [5][9] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate. | [5] |

| Storage | Inert atmosphere, 2-8°C.[5] | [5] |

Safety and Handling:

Ethyl 7-chloro-2-oxoheptanoate is considered a hazardous substance and requires careful handling in a well-ventilated fume hood.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] It is harmful if swallowed or inhaled and can cause skin and serious eye irritation or damage.[10] Store the compound under an inert atmosphere and at refrigerated temperatures (2-8°C) to ensure its stability.[5]

Application in Synthesis: The Cilastatin Case Study

The industrial synthesis of Cilastatin provides an excellent case study to illustrate the synthetic utility of Ethyl 7-chloro-2-oxoheptanoate. The core strategy involves the sequential reaction of the two functional handles of the keto-ester.

Synthetic Strategy Overview

The general synthetic approach towards Cilastatin utilizing Ethyl 7-chloro-2-oxoheptanoate can be conceptualized as a two-stage process:

-

Formation of the Thioether Linkage: The terminal chloride of Ethyl 7-chloro-2-oxoheptanoate serves as an electrophilic handle for nucleophilic substitution by a thiol-containing fragment. This step establishes the key carbon-sulfur bond of the Cilastatin backbone.

-

Modification of the α-Keto-ester Moiety: The α-keto-ester functionality can be subsequently transformed to introduce the desired stereochemistry and functional groups required for the final drug molecule.

Below is a generalized workflow diagram illustrating this synthetic logic.

Caption: Generalized synthetic workflow for Cilastatin utilizing Ethyl 7-chloro-2-oxoheptanoate.

Protocols for the Synthesis of Ethyl 7-chloro-2-oxoheptanoate

The preparation of high-purity Ethyl 7-chloro-2-oxoheptanoate is crucial for its successful application in multi-step syntheses.[2] Several methods have been reported, with the Grignard reaction being a common approach.[2][3][7]

Protocol 1: Grignard Reaction with Diethyl Oxalate

This method involves the preparation of a Grignard reagent from 1-bromo-5-chloropentane, followed by its reaction with diethyl oxalate.[2]

Materials:

-

1-bromo-5-chloropentane

-

Magnesium turnings

-

Diethyl oxalate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flame-dried three-necked flask under a nitrogen atmosphere.

-

Add a small crystal of iodine.

-

Prepare a solution of 1-bromo-5-chloropentane in anhydrous THF.

-

Add a small portion of the 1-bromo-5-chloropentane solution to the magnesium turnings and gently warm to initiate the reaction (disappearance of the iodine color).

-

Once the reaction has started, add the remaining 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Oxalate:

-

In a separate flame-dried flask, prepare a solution of diethyl oxalate in anhydrous diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the diethyl oxalate solution via a cannula, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid while the mixture is still cold.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure Ethyl 7-chloro-2-oxoheptanoate.

-

Caption: Workflow for the synthesis of Ethyl 7-chloro-2-oxoheptanoate via the Grignard method.

Conclusion and Future Perspectives

Ethyl 7-chloro-2-oxoheptanoate serves as a prime example of a versatile bifunctional building block in modern organic synthesis. Its successful application in the industrial production of Cilastatin underscores its importance and reliability. While the cyano-analog, Ethyl 7-cyano-2-oxoheptanoate, remains largely unexplored, the synthetic principles demonstrated with the chloro-derivative offer a solid foundation for future investigations. The development of novel synthetic routes to access a wider range of 7-functionalized 2-oxoheptanoates could open new avenues for the synthesis of complex natural products and novel pharmaceutical agents.

References

- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

-

MySkinRecipes. (n.d.). Ethyl 7-Chloro-2-Oxoheptanoate. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

Valence Labs. (2025, August 20). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate. Retrieved February 2, 2026, from [Link]

-

ChemBK. (2024, April 9). ALPHA KETO ESTER (ETHYL 7-CHLORO-2-OXOHEPTANOATE). Retrieved February 2, 2026, from [Link]